Fmoc-N-Me-Phe(4-carbamoyl)-OH
Description
Fmoc-N-Me-Phe(4-carbamoyl)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc group: A fluorenylmethyloxycarbonyl protecting group at the α-amino position, enabling selective deprotection under basic conditions .
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-3-(4-carbamoylphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H24N2O5/c1-28(23(25(30)31)14-16-10-12-17(13-11-16)24(27)29)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H2,27,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
OFUAVFDNDDKMDS-QHCPKHFHSA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Fmoc-N-Me-Phe(4-carbamoyl)-OH with key analogs:
Physicochemical Properties
- Solubility : The 4-carbamoyl group increases polarity compared to halogenated analogs, improving aqueous solubility.
- Stability : N-methylation reduces oxidation and enzymatic degradation risks .
- Coupling Efficiency : Bulky substituents (e.g., 4-I, 4-CN) may slow coupling rates, necessitating optimized conditions (e.g., DIC/HOBt activation) .
Research Findings and Challenges
- Stereoselectivity : Introducing substituents at the 4-position often requires chiral auxiliaries or enantioselective catalysis (e.g., ’s fluorinated derivative synthesis) .
- Orthogonal Protection : Compounds like Fmoc-L-Phe(4-NHBoc)-OH enable multi-step synthesis by combining Fmoc (base-labile) and Boc (acid-labile) groups .
- Scalability : Halogenated derivatives (e.g., 4-I) face challenges in cost and purification due to heavy-atom reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
